2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMA-168 or LSN-3213128. This compound belongs to the class of amides and is synthesized through a multi-step process.
Wirkmechanismus
BMA-168 is believed to exert its therapeutic effects through the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. By inhibiting COX-2 activity, BMA-168 reduces the production of pro-inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
BMA-168 has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, BMA-168 has been found to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMA-168 is its potential as a therapeutic agent for the treatment of pain and inflammation. Another advantage is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. However, one limitation of BMA-168 is its limited availability, which may restrict its use in research.
Zukünftige Richtungen
Future research on BMA-168 could focus on its potential as a therapeutic agent for the treatment of pain and inflammation in humans. It could also focus on its potential as a therapeutic agent for the treatment of neurodegenerative diseases in humans. Further studies could also investigate the safety and tolerability of BMA-168 in humans. Additionally, future research could explore the potential of BMA-168 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of BMA-168 involves the reaction of 4-bromo-2-methylphenol with 2-methylphenylacetic acid in the presence of a dehydrating agent. The resulting intermediate is then treated with thionyl chloride to form 2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BMA-168 has been studied for its potential therapeutic applications in various fields of research. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-5-3-4-6-14(11)18-16(19)10-20-15-8-7-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGOXCYXJVWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.